- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-ArylbenzothiazolesAsian Journal of Organic Chemistry, 2017, 6(2), 184-188,
Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)

94-45-1 structure
Produktname:6-ethoxy-1,3-benzothiazol-2-amine
6-ethoxy-1,3-benzothiazol-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Amino-6-ethoxybenzothiazole
- 6-ethoxybenzothiazol-2-ylamine
- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
- 6-ethoxy-1,3-benzothiazol-2-amine
- 6-Ethoxy-benzothiazol-2-ylamine
- 6-Ethoxy-2-benzothiazolamine
- 2-Benzothiazolamine, 6-ethoxy-
- 6-Ethoxy-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-ethoxy-
- 6-ethoxybenzo[d]thiazol-2-amine
- KOYJWFGMEBETBU-UHFFFAOYSA-N
- D621HZ191D
- 6-ethoxybenzothiazole-2-ylamine
- Amino-6-ethoxybenzothiazole, 2-
- NSC28731
- 2-Benzothiazolamine, 6-ethoxy- (9CI)
- DSSTox_CID_4481
- 6-Ethoxy-2-benzothiazolamine (ACI)
- Benzothiazole, 1-amino-5-ethoxy- (3CI)
- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
- (6-Ethoxybenzothiazol-2-yl)amine
- 6-Ethoxy-1,3-benzothiazol-2-ylamine
- NSC 28731
- EINECS 202-333-9
- SCHEMBL233589
- NSC-28731
- DTXCID004481
- ALBB-032571
- NS00040405
- EN300-16913
- D82450
- AS-15453
- NCGC00091160-02
- AKOS000104167
- A0716
- DTXSID9024481
- 2-Amino-6-ethoxybenzothiazole, technical grade
- UNII-D621HZ191D
- 6-Ethoxy-1,3-benzothiazol-2-amine #
- UPCMLD0ENAT5678737:001
- DB-000683
- AE-641/00784023
- Z56821892
- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
- CAS-94-45-1
- NCGC00258195-01
- MFCD00005788
- PD145341
- 2-amino-6-ethoxy-benzothiazole
- CHEMBL565755
- F1911-0015
- NCGC00091160-01
- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
- SY049327
- CS-0070177
- Tox21_200641
- NCGC00091160-03
- 94-45-1
- STK345978
- Q27890210
- Oprea1_138686
- BIDD:GT0221
- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
-
- MDL: MFCD00005788
- Inchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
- InChI-Schlüssel: KOYJWFGMEBETBU-UHFFFAOYSA-N
- Lächelt: N1C2C(=CC(=CC=2)OCC)SC=1N
Berechnete Eigenschaften
- Genaue Masse: 194.05100
- Monoisotopenmasse: 194.051
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 179
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 76.4
- Oberflächenladung: 0
- XLogP3: 2.8
- Tautomerzahl: 2
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2164 (rough estimate)
- Schmelzpunkt: 162.0 to 166.0 deg-C
- Siedepunkt: 356.1 °C at 760 mmHg
- Flammpunkt: 169.1 °C
- Brechungsindex: 1.6800 (estimate)
- Wasserteilungskoeffizient: <0.1 g/100 mL at 23 ºC
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
- PSA: 76.38000
- LogP: 2.85840
- Löslichkeit: Nicht bestimmt
- FEMA: 2420
6-ethoxy-1,3-benzothiazol-2-amine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H341
- Warnhinweis: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 20/21/22-36/37/38
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Store at room temperature
- Risikophrasen:R20/21/22; R36/37/38
6-ethoxy-1,3-benzothiazol-2-amine Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
6-ethoxy-1,3-benzothiazol-2-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24854-5.0g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 5.0g |
$29.0 | 2023-02-14 | |
Enamine | EN300-16913-0.25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Chemenu | CM158375-500g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 500g |
$443 | 2024-07-19 | |
Ambeed | A748612-25g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 97% | 25g |
$20.0 | 2025-02-21 | |
Life Chemicals | F1911-0015-10g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0716-500g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 500g |
¥3990.0 | 2022-06-10 | |
Alichem | A059002962-1000g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 95% | 1000g |
$512.82 | 2023-08-31 | |
abcr | AB131361-500 g |
2-Amino-6-ethoxybenzothiazole, 97%; . |
94-45-1 | 97% | 500 g |
€510.60 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A22450-5mg |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | ,HPLC≥99% | 5mg |
¥288.0 | 2023-09-09 | |
eNovation Chemicals LLC | D961267-100g |
2-Benzothiazolamine, 6-ethoxy- |
94-45-1 | 97% | 100g |
$85 | 2024-06-06 |
6-ethoxy-1,3-benzothiazol-2-amine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
Referenz
- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivativesElixir International Journal, 2018, 49838, 49838-49842,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
Referenz
- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reactionHeteroatom Chemistry, 2012, 23(4), 399-410,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux
Referenz
- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
Referenz
- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agentsEuropean Journal of Medicinal Chemistry, 2012, 53, 41-51,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
Referenz
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studiesMedicinal Chemistry, 2013, 9(4), 596-607,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
Referenz
- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agentsMedicinal Chemistry Research, 2013, 22(1), 195-210,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
Referenz
- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole SeriesJournal of Medicinal Chemistry, 2019, 62(22), 10362-10375,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
Referenz
- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivativesInternational Journal of Current Chemistry, 2010, 1(3), 175-179,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; basified
1.2 Reagents: Ammonia ; basified
Referenz
- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazolesPharma Chemica, 2017, 9(22), 47-49,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux
Referenz
- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidatesJournal of Molecular Structure, 2023, 1290,,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Solvents: Ethanol ; reflux
Referenz
- Exploration of novel ureidobenzothiazole library against neuroinflammationBulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808,
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
Reaktionsbedingungen
1.1 Solvents: Ethanol , Acetic acid
Referenz
- A further new method for the thiocyanation of organic compoundsBerichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
Referenz
- 2-Aminobenzothiazole derivatives: Search for new antifungal agentsEuropean Journal of Medicinal Chemistry, 2013, 64, 357-364,
6-ethoxy-1,3-benzothiazol-2-amine Raw materials
- bis(cyanosulfanyl)plumbane
- Potassium thiocyanate
- 2-Chloro-4-ethoxyphenol
- Thiocyanate
- CUPRIC THIOCYANATE
- Ammonium thiocyanate
6-ethoxy-1,3-benzothiazol-2-amine Preparation Products
6-ethoxy-1,3-benzothiazol-2-amine Verwandte Literatur
-
Jeffrey R. Bacon,Andrew T. Ellis,Adam W. McMahon,Philip J. Potts,John G. Williams J. Anal. At. Spectrom. 1994 9 267R
-
2. Thermodynamics of mixtures of 1-hydropentadecafluoro-n-heptane + 1:4-dioxanI. D. Watson,R. J. Knight,I. R. McKinnon,A. G. Williamson Trans. Faraday Soc. 1968 64 1763
-
Argha Saha,Asim Jana,Lokman H. Choudhury New J. Chem. 2018 42 17909
-
Gabriel Navarrete-Vázquez,Alfredo Alaniz-Palacios,Margarita Tlahuextl,Margarita Bernal-Uruchurtu,Hugo Tlahuext CrystEngComm 2012 14 1256
-
5. Index pages
94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine) Verwandte Produkte
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- 906785-37-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzamide)
- 2228694-74-2(1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-2,2-dimethylcyclopropylmethanamine)
- 24821-54-3(Naphthalene, 1-methoxy-4-methyl-)
- 941247-67-2(5-(benzylamino)-2-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}-1,3-oxazole-4-carbonitrile)
- 1172254-39-5(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
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